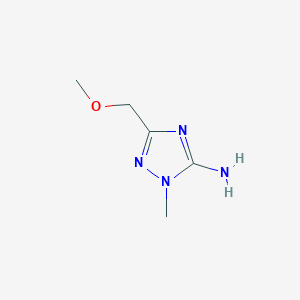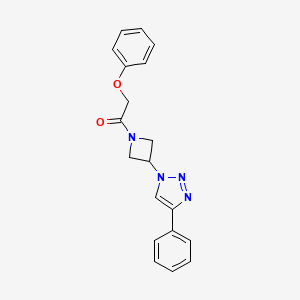
5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine, also known as MMTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMTA is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including compounds related to 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine, has been reported, with some showing good or moderate antimicrobial activities. These compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, leading to potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
HIV-1 Inhibitors
Research into triazenopyrazole derivatives, which share a common structural motif with 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine, has identified potential inhibitors of HIV-1. These compounds exhibited moderate activity against HIV-1, highlighting the therapeutic potential of triazole derivatives in antiviral research (Larsen et al., 1999).
Anticancer Activity
A series of Mannich base derivatives derived from 1,2,4-triazoles, which are structurally related to 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine, were synthesized and characterized. These compounds were screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types. Some compounds showed slight potency, suggesting the potential of triazole derivatives in cancer therapy (Holla et al., 2003).
Corrosion Inhibition
3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound with a similar functional group to 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine, was investigated for its corrosion inhibition performance on mild steel in hydrochloric acid medium. The compound exhibited high inhibition efficiency, demonstrating the potential of triazole derivatives in corrosion protection applications (Bentiss et al., 2009).
Propriétés
IUPAC Name |
5-(methoxymethyl)-2-methyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-9-5(6)7-4(8-9)3-10-2/h3H2,1-2H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKMNJFPRURPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2718500.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)
![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)



![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)
![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)